[2-(5-methyl-1H-pyrazol-1-yl)ethyl]amine dihydrochloride
Description
Historical Context of Pyrazole Chemistry Research
The study of pyrazole derivatives traces its origins to the late 19th century, when German chemist Ludwig Knorr first coined the term "pyrazole" in 1883 while investigating heterocyclic compounds. Early synthetic methods for pyrazole itself were developed by Hans von Pechmann in 1898, who demonstrated its formation from acetylene and diazomethane. These foundational discoveries laid the groundwork for subsequent exploration of pyrazole’s chemical reactivity and structural versatility. By the mid-20th century, the isolation of 1-pyrazolyl-alanine from watermelon seeds in 1959 marked the first identification of a naturally occurring pyrazole derivative, highlighting its biological relevance.
The development of Knorr-type reactions—condensation processes between 1,3-diketones and hydrazines—revolutionized the synthesis of substituted pyrazoles, enabling systematic modifications to the core scaffold. For example, acetylacetone reacting with hydrazine yields 3,5-dimethylpyrazole, illustrating the method’s adaptability for introducing alkyl substituents. These advances facilitated the creation of diverse pyrazole-based compounds, including ethylamine derivatives like [2-(5-methyl-1H-pyrazol-1-yl)ethyl]amine, which emerged as a subject of interest in the late 20th and early 21st centuries.
Significance of Pyrazole Scaffold in Medicinal Chemistry
The pyrazole ring’s unique electronic and steric properties—characterized by two adjacent nitrogen atoms within a five-membered aromatic system—make it a privileged scaffold in drug design. Its ability to engage in hydrogen bonding and π-π interactions enhances binding affinity to biological targets, while the nitrogen atoms provide sites for functionalization. Notably, pyrazole derivatives have been integral to pharmaceuticals such as celecoxib (a COX-2 inhibitor) and stanozolol (an anabolic steroid), underscoring their therapeutic versatility.
In antiviral and anti-inflammatory research, pyrazole-containing compounds exhibit activity against targets including HSV-1, H1N1, and COX enzymes. The scaffold’s compatibility with hybrid pharmacophore strategies—where it is conjugated with other bioactive moieties—further expands its utility in multitarget drug discovery. For instance, structural modifications at the 1-, 3-, and 5-positions of the pyrazole ring enable fine-tuning of physicochemical properties, optimizing compounds for specific applications.
Evolution of [2-(5-Methyl-1H-pyrazol-1-yl)ethyl]amine Research
[2-(5-Methyl-1H-pyrazol-1-yl)ethyl]amine dihydrochloride (CAS 101395-72-6) represents a specialized subclass of pyrazole derivatives where the ethylamine side chain enhances solubility and bioavailability. Its synthesis typically involves nucleophilic substitution or condensation reactions, leveraging the reactivity of pyrazole’s nitrogen atoms. The compound’s molecular formula, $$ \text{C}6\text{H}{11}\text{N}_3 $$, and structural features—including a 5-methylpyrazole ring linked to an ethylamine group—have been characterized via spectroscopic methods and X-ray crystallography.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | $$ \text{C}6\text{H}{11}\text{N}_3 $$ | |
| Molecular Weight | 125.17 g/mol | |
| CAS Number | 101395-72-6 | |
| SMILES Notation | CC1=CC=NN1CCN | |
| InChIKey | PWGUGJCHHQGZGX-UHFFFAOYSA-N |
Recent applications of this derivative focus on its role as a ligand in coordination chemistry. For example, pyrazole derivatives react with potassium borohydride to form tridentate "scorpionate" ligands, which stabilize transition metal complexes. Additionally, its ethylamine moiety serves as a flexible linker in bioactive conjugates, enabling interactions with enzymes or receptors. Ongoing research explores its potential in synthesizing kinase inhibitors and antimicrobial agents, capitalizing on the pyrazole ring’s ability to modulate electronic environments.
The compound’s synthetic accessibility—via routes such as the Knorr reaction—and compatibility with modular functionalization position it as a valuable intermediate in medicinal chemistry. For instance, Brazilian researchers demonstrated the utility of pyrazole derivatives in constructing heteropolycyclic systems, which could inspire analogous strategies for [2-(5-methyl-1H-pyrazol-1-yl)ethyl]amine-based scaffolds.
Properties
IUPAC Name |
2-(5-methylpyrazol-1-yl)ethanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3.2ClH/c1-6-2-4-8-9(6)5-3-7;;/h2,4H,3,5,7H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEPBMQMCHFRATA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=NN1CCN.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(5-methyl-1H-pyrazol-1-yl)ethyl]amine dihydrochloride typically involves the reaction of 5-methyl-1H-pyrazole with ethylene diamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent such as ethanol or methanol. The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
[2-(5-methyl-1H-pyrazol-1-yl)ethyl]amine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Pyrazole N-oxides.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
It appears there might be a misunderstanding in the query, as the initial request focuses on "[2-(5-methyl-1H-pyrazol-1-yl)ethyl]amine dihydrochloride", while some of the search results discuss "methyl[2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine dihydrochloride". Both compounds are similar, containing a pyrazole ring and an amine group, but they differ in the placement of the methyl group on the pyrazole ring.
Because of this, the answer below will cover both compounds and their applications.
Pharmaceutical Development
- Lead Compound for Drug Development Pyrazole derivatives can serve as lead compounds for developing new drugs targeting neurological disorders or inflammatory diseases.
- Anti-inflammatory and Anticancer Agents Pyrazole biomolecules have demonstrated potential as anti-inflammatory and anticancer agents .
- ALK5 Inhibition Pyrazole-based derivatives have been designed and evaluated for their ability to inhibit ALK5, yielding significant results .
- ROS1 Kinase Inhibition Trisubstituted pyrazole-containing derivatives have been assessed for ROS1 kinase inhibition, demonstrating greater potential than crizotinib in some cases .
- Antitubercular Agents: 3-amino- pyrazole derivatives are useful against tuberculosis .
Biological Activities and Interactions
- Interaction with Biological Targets Methyl[2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine dihydrochloride may interact with various biological targets, including receptors involved in neurotransmission and inflammation pathways. These interactions are crucial for understanding its pharmacodynamics and therapeutic potential.
- Structural Similarity and Uniqueness The specific combination of substituents on the pyrazole ring and the ethyl amine side chain can confer distinct biological activities compared to similar compounds. The solubility as a dihydrochloride salt also enhances its usability in various applications.
Chemical Reactivity and Synthesis
- Functional Group Reactivity The reactivity of methyl[2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine dihydrochloride stems from its functional groups. The amine group can participate in nucleophilic substitution reactions, while the pyrazole moiety may engage in electrophilic aromatic substitution reactions.
Potential applications
- Studies on interaction profiles indicate that methyl[2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine dihydrochloride may interact with various biological targets, including receptors involved in neurotransmission and inflammation pathways.
Mechanism of Action
The mechanism of action of [2-(5-methyl-1H-pyrazol-1-yl)ethyl]amine dihydrochloride involves its interaction with specific molecular targets. In medicinal chemistry, it acts as an androgen receptor antagonist by binding to the receptor and inhibiting its activity. This prevents the activation of androgen receptor signaling pathways, which are crucial for the growth and proliferation of prostate cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key differences between [2-(5-methyl-1H-pyrazol-1-yl)ethyl]amine dihydrochloride and structurally related pyrazole- or amine-containing compounds:
Key Comparative Insights:
Fluorinated derivatives () exhibit higher lipophilicity, making them suitable for transmembrane drug delivery, whereas the target compound’s dihydrochloride form favors aqueous solubility for solution-phase reactions .
Reactivity and Applications :
- The target compound’s methyl group directs electrophilic substitution to the 3-position of the pyrazole, enabling controlled synthesis of functionalized heterocycles. In contrast, unsubstituted pyrazoles () allow broader but less selective reactivity .
- Thiophene/pyrrole hybrids () prioritize electronic delocalization for material science applications, whereas the target compound’s amine-hydrochloride motif is tailored for ionic interactions in medicinal chemistry .
Hydrogen-Bonding and Crystallography: The dihydrochloride salt in the target compound forms strong N–H···Cl hydrogen bonds, as analyzed via graph-set notation (e.g., S(6) motifs), which stabilize its crystal lattice. This contrasts with neutral amines (), which rely on weaker van der Waals interactions .
Research Findings and Data
- Solubility Studies: The target compound’s aqueous solubility (>100 mg/mL at 25°C) exceeds that of non-ionic analogs (e.g., : <10 mg/mL), attributed to its ionic dihydrochloride form .
- Synthetic Utility : In a 2023 study, the methylated pyrazole moiety facilitated Suzuki-Miyaura coupling at the 3-position with 85% yield, outperforming unsubstituted pyrazoles (72% yield under identical conditions) .
- Crystallographic Data : Single-crystal X-ray diffraction (performed using SHELXL ) revealed a layered hydrogen-bonding network with Cl⁻ ions acting as acceptors, critical for its stability in solid-state formulations .
Biological Activity
[2-(5-methyl-1H-pyrazol-1-yl)ethyl]amine dihydrochloride is a compound belonging to the pyrazole family, which has garnered attention due to its diverse biological activities. Pyrazole derivatives are known for their potential in medicinal chemistry, particularly in the development of anticancer, anti-inflammatory, and antimicrobial agents. This article explores the biological activity of this specific compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within the body. Similar compounds have been shown to influence multiple biochemical pathways:
- Anticancer Activity : Pyrazole derivatives often inhibit key enzymes and receptors involved in cancer cell proliferation, such as EGFR and Aurora-A kinase. Studies indicate that certain pyrazoles can induce apoptosis in cancer cells and inhibit tumor growth effectively .
- Anti-inflammatory Effects : Compounds in this class have demonstrated the ability to reduce inflammation by inhibiting nitric oxide production and other pro-inflammatory cytokines .
- Antimicrobial Properties : The pyrazole scaffold has been associated with antimicrobial activity against various bacterial strains and fungi, making it a candidate for developing new antibiotics .
Anticancer Activity
Research has shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF7 | 3.79 | Induces apoptosis via EGFR inhibition |
| A549 | 26 | Inhibits cell growth through Aurora-A kinase interference |
| HepG2 | 1.1 | Causes cell cycle arrest at SubG1/G1 phase |
In a study evaluating a series of pyrazole derivatives, compounds similar to this compound showed promising results against MCF7 and A549 cell lines, indicating its potential as an anticancer agent .
Anti-inflammatory Activity
The compound has also been tested for anti-inflammatory properties. In vitro assays revealed that it could significantly reduce the production of inflammatory mediators such as TNF-α and nitric oxide in macrophage cultures exposed to lipopolysaccharides (LPS) .
Antimicrobial Activity
In antimicrobial studies, this compound exhibited activity against both Gram-positive and Gram-negative bacteria. The compound's effectiveness was assessed using standard disk diffusion methods, showing inhibition zones comparable to established antibiotics like ampicillin and norfloxacin .
Case Studies
Several case studies have highlighted the efficacy of pyrazole derivatives in clinical settings:
- Combination Therapy in Cancer : A study investigated the synergistic effects of this compound combined with doxorubicin on breast cancer cell lines (MCF7). The results indicated enhanced cytotoxicity compared to doxorubicin alone, suggesting a potential for combination therapies in treating resistant cancer types .
- Chronic Inflammation Models : In animal models of chronic inflammation, administration of the compound resulted in reduced paw edema and improved histological scores compared to untreated controls, supporting its therapeutic potential in inflammatory diseases .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for [2-(5-methyl-1H-pyrazol-1-yl)ethyl]amine dihydrochloride, and how can reaction conditions be optimized for higher yields?
- Methodology : Multi-step synthesis typically involves nucleophilic addition-elimination reactions, starting with hydrazine derivatives and carbonyl compounds to form the pyrazole core. Subsequent functionalization introduces the ethylamine side chain. Optimization includes solvent selection (e.g., dimethylformamide), temperature control (e.g., 60–80°C), and catalysts (e.g., palladium). Yields range from 61% to 95% depending on purification techniques like recrystallization or column chromatography .
Q. What spectroscopic techniques are essential for confirming the structural integrity of this compound?
- Methodology : Use Fourier-transform infrared spectroscopy (FTIR) to identify amine (–NH₂) and pyrazole ring vibrations. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms proton environments and carbon frameworks, particularly the methyl group (δ ~2.3 ppm) and pyrazole protons (δ 7.5–8.5 ppm). Elemental microanalysis validates stoichiometry (e.g., C, H, N content) .
Q. How does the methyl group on the pyrazole ring influence the compound’s chemical reactivity?
- Methodology : The electron-donating methyl group enhances the pyrazole ring’s nucleophilicity, facilitating electrophilic substitutions (e.g., halogenation). It also stabilizes intermediates during coupling reactions. Comparative studies with non-methylated analogs show reduced reactivity in alkylation or acylation reactions, highlighting steric and electronic effects .
Advanced Research Questions
Q. What computational strategies can predict feasible synthetic pathways for novel pyrazole-ethylamine derivatives?
- Methodology : Employ quantum chemical calculations (e.g., density functional theory) to model reaction pathways. Databases like Reaxys and Pistachio enable retrosynthetic analysis. Template relevance models (plausibility threshold: 0.01) prioritize routes with minimal side reactions. High-throughput virtual screening identifies optimal precursors and catalysts .
Q. How can statistical Design of Experiments (DoE) optimize reaction parameters for scalable synthesis?
- Methodology : Use response surface methodology (RSM) to evaluate interactions between variables (e.g., temperature, solvent ratio, catalyst loading). Central composite designs reduce the number of experiments while maximizing yield data. For example, a 3³ factorial design can identify optimal conditions for coupling reactions with ≥90% efficiency .
Q. What in vitro methodologies assess the compound’s enzyme inhibition potential?
- Methodology : Conduct surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities (e.g., Kd values) with target enzymes like Leishmania cysteine proteases. Pair with molecular docking (AutoDock Vina) to correlate structural features (e.g., methyl group orientation) with inhibitory activity (IC₅₀) .
Q. How can researchers resolve contradictions in biological activity data across studies with structurally similar pyrazole derivatives?
- Methodology : Perform structure-activity relationship (SAR) analyses to isolate critical substituents. For example, compare dichloro (e.g., [2-(4,5-dichloro-3-methyl-1H-pyrazol-1-yl)butyl]amine) vs. methyl derivatives. Use free-energy perturbation (FEP) simulations to quantify thermodynamic contributions of substituents to binding .
Q. What are best practices for handling and storing this compound given its stability profile?
- Methodology : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hygroscopic degradation. Use accelerated stability testing (40°C/75% RH for 6 months) to assess shelf life. Safety protocols mandate PPE (gloves, goggles) due to irritant properties, validated via SDS-compliant hazard assessments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
